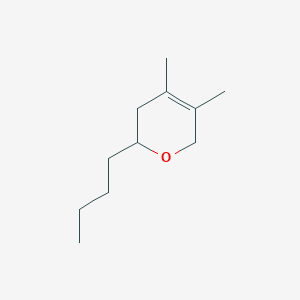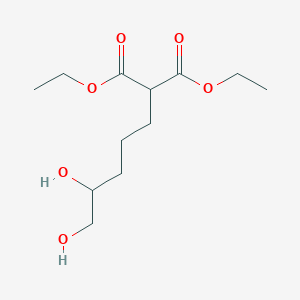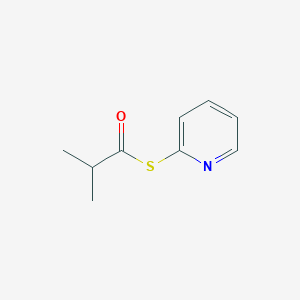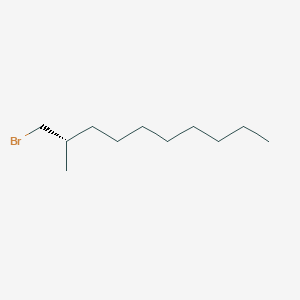
2-Butyl-4,5-dimethyl-3,6-dihydro-2h-pyran
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Butyl-4,5-dimethyl-3,6-dihydro-2H-pyran is a heterocyclic organic compound that belongs to the class of dihydropyrans This compound is characterized by a six-membered ring containing one oxygen atom and two double bonds
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Butyl-4,5-dimethyl-3,6-dihydro-2H-pyran can be achieved through various synthetic routes. One common method involves the reaction of butyl lithium with 4,5-dimethyl-3,6-dihydro-2H-pyran under controlled conditions. The reaction typically requires an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The reaction mixture is then subjected to reflux conditions to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow processes. The reaction conditions are optimized to maximize yield and minimize by-products. Catalysts and solvents are carefully selected to enhance the efficiency of the reaction and ensure the purity of the final product.
化学反応の分析
Types of Reactions
2-Butyl-4,5-dimethyl-3,6-dihydro-2H-pyran undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyranones or other oxygenated derivatives.
Reduction: Reduction reactions can convert the compound into saturated analogs or other reduced forms.
Substitution: The presence of substituents on the pyran ring allows for substitution reactions, where functional groups can be introduced or replaced.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield pyranones, while reduction can produce saturated pyrans
科学的研究の応用
2-Butyl-4,5-dimethyl-3,6-dihydro-2H-pyran has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and heterocycles.
Biology: The compound is used in the study of enzyme-catalyzed reactions and metabolic pathways.
Industry: The compound is utilized in the production of specialty chemicals, fragrances, and flavoring agents.
作用機序
The mechanism of action of 2-Butyl-4,5-dimethyl-3,6-dihydro-2H-pyran involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. This interaction can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic regulation. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
類似化合物との比較
Similar Compounds
3,4-Dihydro-2H-pyran: A structurally similar compound with a six-membered ring containing one oxygen atom and two double bonds.
Tetrahydropyran: A fully saturated analog of dihydropyrans, lacking double bonds in the ring.
Pyran: The parent compound with a six-membered ring containing one oxygen atom and two double bonds.
Uniqueness
2-Butyl-4,5-dimethyl-3,6-dihydro-2H-pyran is unique due to the presence of butyl and dimethyl substituents, which confer distinct chemical properties and reactivity. These substituents can influence the compound’s stability, solubility, and interaction with other molecules, making it valuable for specific applications in research and industry.
特性
CAS番号 |
81374-76-7 |
|---|---|
分子式 |
C11H20O |
分子量 |
168.28 g/mol |
IUPAC名 |
2-butyl-4,5-dimethyl-3,6-dihydro-2H-pyran |
InChI |
InChI=1S/C11H20O/c1-4-5-6-11-7-9(2)10(3)8-12-11/h11H,4-8H2,1-3H3 |
InChIキー |
HBJJCCMFJNRZQU-UHFFFAOYSA-N |
正規SMILES |
CCCCC1CC(=C(CO1)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




propanedioate](/img/structure/B14429364.png)


![2,6-Dimethoxy-N-[5-(2-methylbutan-2-yl)-1H-pyrazol-3-yl]benzamide](/img/structure/B14429387.png)


![4-Ethynyl-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one](/img/structure/B14429402.png)

![4-[(E)-(1,3-Thiazol-2-yl)diazenyl]aniline](/img/structure/B14429417.png)
![Ethyl 3-[(2H-1,3-benzodioxol-5-yl)oxy]propanoate](/img/structure/B14429421.png)
![N-[(2R,3S)-3-(2,5-Dihydroxyphenyl)-5-hydroxy-3-methyl-2,3-dihydro-1-benzofuran-2-yl]-N-methylpropanamide](/img/structure/B14429452.png)

